

A Comparative Guide to the Pharmacokinetics of Remdesivir and its Nucleoside Monophosphate Metabolite

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Compound of Interest

Compound Name: *Remdesivir nucleoside monophosphate*

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This guide provides an objective comparison of the pharmacokinetic profiles of the antiviral prodrug remdesivir (RDV) and its primary nucleoside monophosphate metabolite, GS-704277. The information presented herein is supported by experimental data from preclinical and clinical studies, intended to assist researchers in understanding the disposition of these critical compounds.

Executive Summary

Remdesivir, an adenosine nucleotide analog, undergoes rapid and extensive intracellular metabolism to form its pharmacologically active triphosphate metabolite (GS-443902). A key step in this bioactivation is the conversion of remdesivir to its nucleoside monophosphate form, GS-704277. Pharmacokinetic studies reveal that remdesivir is characterized by a short plasma half-life, undergoing swift conversion to its metabolites. In contrast, its downstream metabolites, including the nucleoside GS-441524, exhibit more prolonged plasma concentrations. Understanding the distinct pharmacokinetic properties of remdesivir and GS-704277 is crucial for optimizing therapeutic strategies and informing future drug development.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of remdesivir and its metabolites, including the nucleoside monophosphate (GS-704277 or RMP) and the nucleoside (GS-441524 or RN), compiled from studies in both mice and humans.

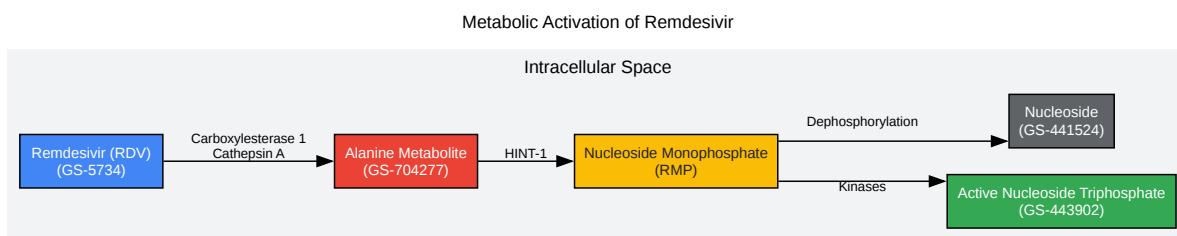
Parameter	Remdesivir (RDV)	GS-704277 (Intermediate Metabolite)	GS-441524 (Nucleoside Metabolite)	Species	Study Notes
Cmax	57.5 to 4420 ng/mL ^[1]	807 nM (0.173 SD) ^[2]	2896 nM to 35,819 nM ^[3]	Human, Mice	Cmax for RDV is dose-dependent. GS-704277 Cmax was observed following an initial loading dose. RMP and RN Cmax were observed after a 20 mg/kg IV dose in mice.
Tmax	~2 hours ^{[1][4]}	Immediately after infusion ^[2]	3.5 to 5.0 hours ^[4]	Human	Tmax for RDV is at the end of the infusion period.
AUC (0-t)	67.1 to 5260 ng·h/mL ^[1]	4558 h·nM (as RMP) ^[3]	136,572 h·nM (as RN) ^[3]	Human, Mice	AUC for RDV is dose-dependent. AUC for RMP and RN were observed after a 20 mg/kg IV dose in mice.
Half-life (t _{1/2})	~1 hour ^[5]	0.87 to 1.8 hours ^[4]	~13 to 31 hours ^[4]	Human	RDV has a short plasma

half-life.

Clearance (CL)	18.1 L/h to 755 mL/min[1][2]	36.9 L/h[2]	4.74 L/h[2]	Human
Volume of Distribution (Vd)	4.89 L (central) to 45.1 - 66.5 L[1][2]	96.4 L (central)[2]	26.2 L (central)[2]	Human

Metabolic Pathway and Experimental Workflow

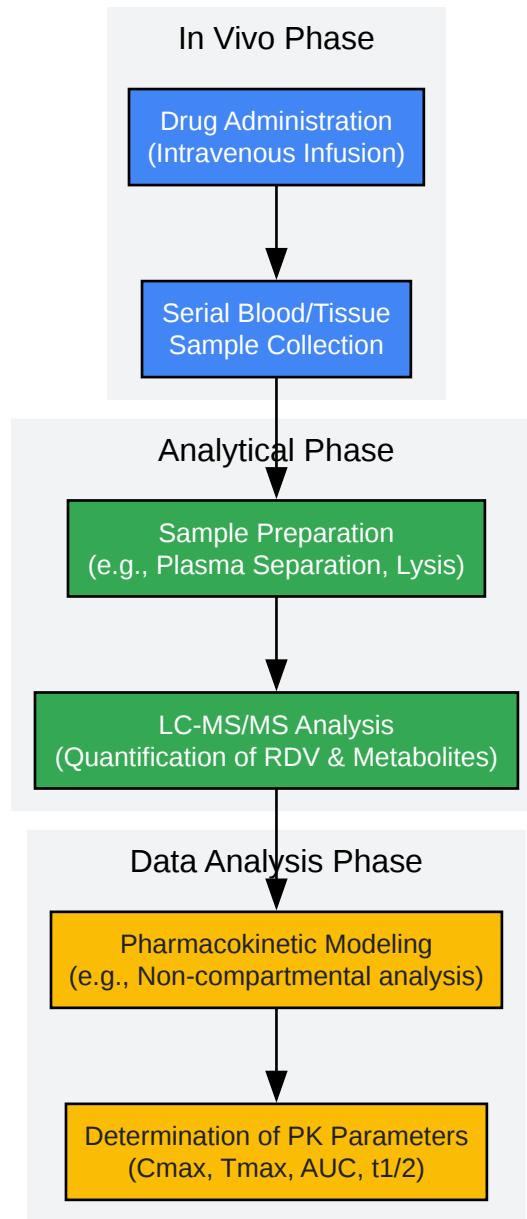
To visually represent the metabolic conversion of remdesivir and the typical experimental process for its pharmacokinetic analysis, the following diagrams are provided.



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Caption: Intracellular metabolic pathway of remdesivir to its active triphosphate form.

Typical Experimental Workflow for Pharmacokinetic Analysis

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Caption: A generalized workflow for conducting a comparative pharmacokinetic study.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily generated using the following methodologies:

In Vivo Studies

- Animal Models: Studies have been conducted in various species, including mice, to evaluate the tissue distribution and pharmacokinetics of remdesivir and its metabolites.[3]
- Human Studies: Clinical trials in healthy volunteers have been instrumental in defining the pharmacokinetic profile of remdesivir in humans.[1][4]
- Drug Administration: Remdesivir is administered intravenously (IV), typically as a solution formulation infused over a period of 30 minutes to 2 hours.[1][4][5] Dose-escalation studies have been performed to assess linearity in pharmacokinetics.[1]

Sample Collection and Analysis

- Sample Matrix: Blood samples are collected at various time points post-administration to determine the plasma concentrations of remdesivir and its metabolites.[3][4] In some studies, peripheral blood mononuclear cells (PBMCs) are isolated to measure intracellular concentrations of the active triphosphate metabolite.[5]
- Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of remdesivir and its metabolites (GS-704277 and GS-441524) in plasma and other biological matrices.[4]

Pharmacokinetic Analysis

- Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as maximum concentration (C_{max}), time to maximum concentration (T_{max}), area under the concentration-time curve (AUC), half-life (t_{1/2}), clearance (CL), and volume of distribution (V_d).[2][6]

Discussion

The compiled data indicate that remdesivir is a transient molecule in the plasma, designed for efficient intracellular delivery and subsequent metabolic activation.[7] Its rapid clearance and conversion to metabolites are consistent with its prodrug nature. The intermediate metabolite, GS-704277, also exhibits a relatively short half-life, quickly being converted to the nucleoside monophosphate within the cell.[4] The longer half-life of the downstream nucleoside metabolite,

GS-441524, suggests it may serve as a circulating reservoir for the intracellular formation of the active triphosphate.[4]

The extensive and rapid metabolism of remdesivir underscores the importance of evaluating the pharmacokinetics of its key metabolites to fully understand its therapeutic effect and potential for drug-drug interactions. The high intracellular concentrations of the active triphosphate form, achieved even with modest plasma concentrations of the parent drug, are indicative of efficient cellular uptake and bioactivation.[4]

In conclusion, the pharmacokinetic profiles of remdesivir and its nucleoside monophosphate metabolite are distinct and reflect their respective roles in the bioactivation pathway. A thorough understanding of these profiles is essential for the continued development and clinical application of remdesivir and other nucleotide prodrugs.

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